3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-pyrido[3,2-d]pyrimidine-2,4-dione is a polycyclic heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted at the 1- and 3-positions. The 3-position carries a 3,4-dimethoxyphenethyl group, while the 1-position is modified with a 4-methoxyphenyl-2-oxoethyl chain. This substitution pattern introduces significant steric bulk and electron-donating methoxy groups, which may enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-33-19-9-7-18(8-10-19)21(30)16-29-20-5-4-13-27-24(20)25(31)28(26(29)32)14-12-17-6-11-22(34-2)23(15-17)35-3/h4-11,13,15H,12,14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRWBNKNGWFJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrido[3,2-d]Pyrimidine Derivatives
- 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione (): Key Difference: Lacks the 3,4-dimethoxyphenethyl group, instead substituting the 3-position with a 4-methoxybenzyl group.
Fused Heterocyclic Systems
Anticonvulsant Activity
- Pyrido[1,2-a]Pyrimidines (6k, 6j, 6n) (): Activity: 6k (n-Bu substituent) showed the highest anticonvulsant activity against pentylenetetrazole-induced seizures. Toxicity (LD50 = 450–930 mg/kg) aligns with moderate safety profiles in this class .
Antitumor and Kinase Inhibition
Substituent Effects and SAR Insights
3,4-Dimethoxyphenethyl vs. Phenethylamine ():
- SAR Insight : In Alzheimer’s models, 3,4-dimethoxyphenethyl derivatives (e.g., compound 11c) were less effective than C4 phenethylamine analogues (e.g., 10b: IC50 = 1.1 µM for Aβ40 aggregation).
- Implication : Substituent positioning (C3 vs. C4) and functional groups (methoxy vs. amine) critically modulate target engagement .
- Methoxy Groups vs. Halogens/Amines (): SAR Insight: Thieno[3,2-d]pyrimidines with halogen or amine substituents show antibacterial activity (Gram-negative IC50 <10 µM), whereas methoxy groups favor CNS or kinase targets .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?
Answer:
The synthesis involves multi-step reactions typical of pyridopyrimidine derivatives. Key steps include:
- Nucleophilic substitution for introducing the 3,4-dimethoxyphenethyl group under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Palladium-catalyzed cross-coupling for aryl-alkyl bond formation, requiring inert atmospheres (argon/nitrogen) to prevent oxidation .
- Oxoethylation using 4-methoxyphenylacetyl chloride, optimized at 0–5°C to minimize side reactions .
Critical parameters: Solvent choice (e.g., ethanol for improved yield), pH control during cyclization (pH 7–8), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: What analytical methods are essential for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and aromatic ring coupling patterns .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry (HRMS): Exact mass confirmation (e.g., ESI+ mode) to distinguish isotopic patterns from impurities .
Advanced: How do structural analogs with modified substituents affect biological activity?
Answer:
Comparative structure-activity relationship (SAR) studies reveal:
- 3,4-Dimethoxyphenyl vs. 4-Fluorophenyl: Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility .
- Oxoethyl vs. Thioethyl Linkers: Thioether analogs show higher metabolic stability but lower enzymatic inhibition potency .
Methodology: - Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to kinase targets .
- In Vitro Assays: IC50 determination against cancer cell lines (e.g., MCF-7) using MTT assays .
Advanced: How to resolve contradictions in crystallographic data for pyridopyrimidine derivatives?
Answer:
Discrepancies in dihedral angles (e.g., 15°–25° variations in aromatic ring orientations) arise from:
- Polymorphism: Different crystallization solvents (e.g., methanol vs. DMSO) induce conformational flexibility .
- X-ray vs. DFT Calculations: Density Functional Theory (B3LYP/6-31G*) optimizes gas-phase structures, while X-ray captures solid-state packing effects .
Resolution: Use synchrotron radiation for high-resolution data and refine structures with SHELXL .
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic Profiling: Measure bioavailability (oral vs. intravenous) and metabolic stability using liver microsomes .
- Prodrug Strategies: Introduce ester moieties (e.g., methyl acetate) to enhance solubility and systemic absorption .
- In Vivo Validation: Use xenograft models (e.g., nude mice) with LC-MS/MS quantification of plasma/tissue concentrations .
Advanced: What strategies optimize selectivity for kinase targets?
Answer:
- ATP-Binding Pocket Analysis: Identify non-conserved residues (e.g., gatekeeper mutations) via homology modeling .
- Fragment-Based Design: Incorporate pyridyl or benzamide fragments to exploit hydrophobic subpockets .
- Selectivity Screening: Kinase profiling panels (e.g., Eurofins KinaseScan) to assess off-target inhibition .
Advanced: How to investigate the compound’s mechanism in enzyme inhibition?
Answer:
- Surface Plasmon Resonance (SPR): Real-time binding kinetics (ka/kd) with immobilized kinase domains .
- Isothermal Titration Calorimetry (ITC): Thermodynamic profiling (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Cryo-EM: Resolve inhibitor-enzyme complexes at near-atomic resolution for mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
